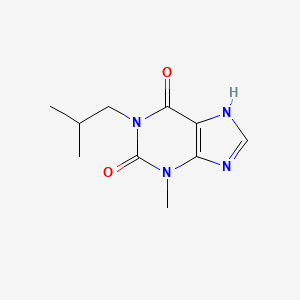![molecular formula C12H26Si2 B14450540 Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- CAS No. 78978-51-5](/img/structure/B14450540.png)
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with tert-butylchlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors designed to handle the reactive nature of silanes.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes and other substituted silanes.
Aplicaciones Científicas De Investigación
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in various applications, including catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent and precursor to silyl ethers.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Utilized in the synthesis of various organosilicon compounds.
Uniqueness
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
78978-51-5 |
|---|---|
Fórmula molecular |
C12H26Si2 |
Peso molecular |
226.50 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-12(2,3)14(7,8)11-9-10-13(4,5)6/h11H2,1-8H3 |
Clave InChI |
MZLUBGIGGWMLSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


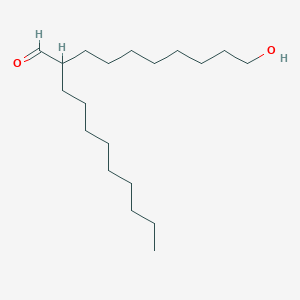
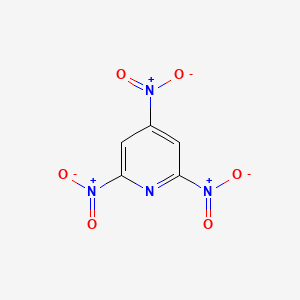
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
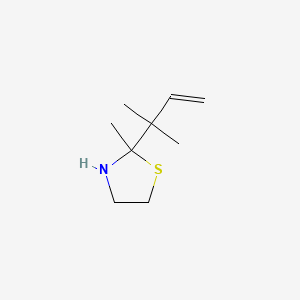
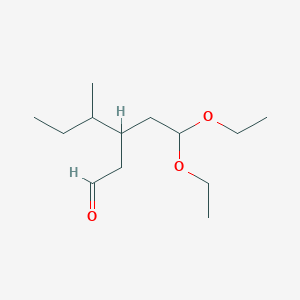

![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
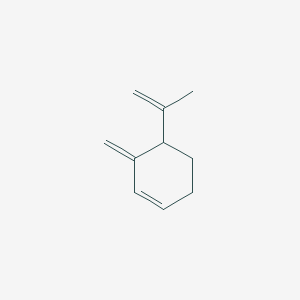
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
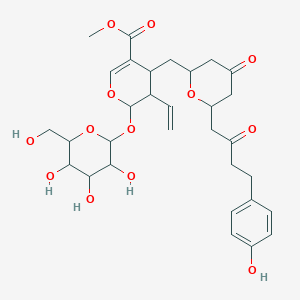
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
